5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Description
5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a fused bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and a phenylsulfonyl group at position 2. This scaffold is notable for its versatility in medicinal chemistry, with applications in anticancer, antimicrobial, and kinase inhibition activities . The phenylsulfonyl moiety enhances binding affinity to biological targets, while the methyl groups improve lipophilicity and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-8-11(2)17-14(16-10)13(9-15-17)20(18,19)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERQCQDVQZMDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332572 | |
| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861209-12-3 | |
| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine involves several steps. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with phenylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist to serotonin 5-HT6 receptors, blocking serotonin-induced responses in cells . This interaction is facilitated by the compound’s ability to form intramolecular hydrogen bonds, which enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Position 3 (R3):
- Target Compound (Phenylsulfonyl): The phenylsulfonyl group enhances hydrophobic interactions with ATP-binding pockets in kinases and microbial enzymes, improving potency .
- Analogues:
- Compound 13c (Phenylsulfonyl + arylazo): Exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing sulfonyl group .
- Imidazo[1,2-b]pyridazine Derivatives (e.g., SGI-1776): While potent Pim-1 inhibitors, these analogues suffer from off-target effects (e.g., ERG and CYP inhibition) compared to the pyrazolo[1,5-a]pyrimidine core .
- Morpholine-Substituted Derivatives (e.g., PI3Kδ Inhibitors): Morpholine at C7 improves selectivity for PI3Kδ, but the target compound’s phenylsulfonyl group may favor broader kinase inhibition .
Position 5 (R5):
- Analogues:
Position 7 (R7):
- Target Compound (Methyl): The methyl group increases lipophilicity, aiding membrane permeability.
- Analogues:
- 7-(Morpholin-4-yl) Derivatives: These substitutions optimize PI3Kδ selectivity but may compromise activity against other targets like CDK2 .
- Trifluoromethyl-Substituted ERβ Antagonists: Trifluoromethyl groups at R5 and R7 conferred 36-fold selectivity for ERβ over ERα, highlighting the impact of electronegative substituents .
Pharmacokinetic and Pharmacodynamic Comparisons
Bioavailability and Delivery Systems:
- Pyrazolotriazine analogues (e.g., compounds 7–24) showed comparable potency but lower cellular uptake due to higher polarity .
Antimicrobial Activity:
- Derivatives with a single phenylsulfonyl group (e.g., target compound) outperformed bis-sulfonyl analogues in antimicrobial assays, likely due to reduced steric hindrance .
- Compound 13d (phenylsulfonyl + arylazo) achieved MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, whereas the target compound’s MIC data remain undisclosed .
Anticancer Activity:
- Target Compound: Downregulated EGFR and STAT3 in A549 lung cancer cells, inducing apoptosis via p53/Bax activation .
- Chalcone-Linked Hybrids (e.g., 6j): Demonstrated EGFR docking affinity comparable to erlotinib (IC50 = 0.42 µM vs. 0.21 µM for erlotinib) .
- Compound 15/16 (Cyclized Amides): Achieved a 200-fold increase in PDE4 inhibition potency, underscoring the impact of cyclization on activity .
Key Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Biological Activity
5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazolo[1,5-a]pyrimidine core substituted with a phenylsulfonyl group. Its structural characteristics contribute to its biological activity, particularly in inhibiting various protein kinases.
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. It has been shown to inhibit kinases such as c-Abl, Bcr-Abl, c-Kit, and PDGFR-kinase, which are often implicated in cancer progression. The compound's ability to modulate these pathways makes it a candidate for targeted cancer therapies .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably:
- In vitro Studies : The compound exhibited potent antiproliferative effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
- Mechanistic Insights : The mechanism of action involves induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
The compound's selectivity for kinase inhibition has been highlighted in several studies:
- Inhibition Profiles : It has shown over 94% inhibition against key kinases such as AKT1 and EGFR. Specifically, the compound achieved 99% inhibition of EGFR at certain concentrations .
- Structure-Activity Relationship (SAR) : SAR analyses indicated that modifications to the substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect potency and selectivity towards different kinases .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.64 | Apoptosis induction via caspase activation |
| A549 | 4.2 | Inhibition of tubulin polymerization |
| HeLa | 8.9 | EGFR inhibition leading to cell cycle arrest |
Table 2: Kinase Inhibition Profile
| Kinase | % Inhibition at 10 µM |
|---|---|
| EGFR | 99% |
| AKT1 | 94% |
| c-Kit | 85% |
| PDGFR-kinase | 76% |
Case Studies
- Breast Cancer Treatment : A study involving MDA-MB231 cells indicated that treatment with the compound led to significant increases in caspase-3 activity, suggesting effective apoptosis induction .
- Combination Therapy : In combination with other chemotherapeutics, this compound displayed synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the common synthetic routes for 5,7-dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. A key method uses 3-aminopyrazole derivatives condensed with 1,3-dicarbonyl equivalents (e.g., formyl ketones, β-ketoesters) under conventional heating or microwave-assisted conditions . For the 5,7-dimethyl variant, regioselective alkylation at positions 5 and 7 can be achieved using dimethyl-substituted precursors. The phenylsulfonyl group at position 3 is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Microwave-assisted protocols (e.g., 100–120°C, 20–30 min) improve yields and reduce side products compared to traditional reflux methods .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The 5,7-dimethyl groups exhibit distinct singlet peaks in ¹H NMR (δ ~2.3–2.5 ppm), while the phenylsulfonyl moiety shows aromatic signals (δ ~7.5–8.0 ppm) and a sulfonyl resonance in ¹³C NMR (δ ~110–115 ppm). X-ray diffraction confirms the bicyclic core’s planarity and substituent orientation, critical for understanding steric effects in binding studies .
Q. What biological activities are associated with this scaffold?
Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological profiles, including kinase inhibition (e.g., Pim-1, CDK9), antimicrobial activity, and receptor modulation (e.g., 5-HT6 antagonism). The 5,7-dimethyl-3-(phenylsulfonyl) variant has been explored as a selective 5-HT6 receptor antagonist (e.g., AVN-211), with demonstrated CNS penetration and low off-target activity . Other derivatives show COX-2 selectivity (IC₅₀ < 50 nM) and antitumor activity against MCF-7 and HepG-2 cell lines .
Advanced Questions
Q. How can regioselective functionalization be achieved at position 3 of the pyrazolo[1,5-a]pyrimidine core?
Regioselective halogenation at position 3 is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions (room temperature, 12–24 h). For example, iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine yields 3-iodo derivatives with >85% regioselectivity. Electron-withdrawing substituents (e.g., –Cl, –Br) enhance reactivity, while steric hindrance from bulky groups (e.g., 5,7-dimethyl) directs halogenation to position 3 . Computational modeling (DFT) aids in predicting regiochemical outcomes by analyzing frontier molecular orbitals.
Q. What strategies address contradictions in structure-activity relationship (SAR) data for kinase inhibition?
Discrepancies in kinase inhibition SAR often arise from divergent substituent effects on binding pocket interactions. For example:
- Pim-1 inhibitors : 5,7-Dimethyl groups enhance hydrophobic interactions, but bulky 3-aryl substitutions reduce potency due to steric clashes .
- CDK9 inhibitors : Electron-deficient 3-sulfonyl groups improve selectivity, but excessive electronegativity (e.g., –NO₂) disrupts hydrogen bonding .
To resolve contradictions, employ comparative molecular field analysis (CoMFA) and crystallographic docking to map steric/electronic requirements. Validate hypotheses via proteome-wide selectivity profiling to exclude off-target effects .
Q. How to design derivatives for selective COX-2 inhibition while minimizing COX-1 off-target activity?
Key design principles include:
- 6,7-Disubstitution : Introduce methyl or methoxy groups at positions 6 and 7 to exploit COX-2’s larger hydrophobic pocket.
- 3-Sulfonyl pharmacophore : The phenylsulfonyl group at position 3 hydrogen-bonds with COX-2’s Arg120/His90 residues, enhancing selectivity (COX-2 IC₅₀: 0.8 nM vs. COX-1 IC₅₀: >10 µM) .
- Avoid polar substituents : These increase COX-1 affinity due to its smaller active site.
Validate designs using human whole-blood assays to measure COX-1/COX-2 inhibition ratios and molecular dynamics simulations to assess binding stability .
Methodological Notes
- Data Contradiction Analysis : Use meta-analysis of published IC₅₀ values and Bayesian clustering to identify outlier datasets. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Experimental Design : For SAR studies, employ parallel synthesis (e.g., 96-well plates) to generate libraries with systematic substituent variations. Prioritize microwave-assisted reactions for rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
